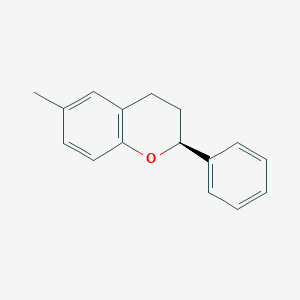
(S)-6-Methyl-2-phenylchroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Methyl-2-phenylchroman is a chiral compound belonging to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-2-phenylchroman typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where a phenol derivative reacts with an aldehyde in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require careful control of temperature and pH to ensure the desired enantiomer is produced.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic resolution. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Methyl-2-phenylchroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chroman ring into more saturated forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated chroman derivatives.
Aplicaciones Científicas De Investigación
(S)-6-Methyl-2-phenylchroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: The compound is used in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (S)-6-Methyl-2-phenylchroman exerts its effects involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-phenylchroman: The racemic mixture of the compound.
2-Phenylchroman: Lacks the methyl group at the 6-position.
Chroman: The parent compound without any substituents.
Uniqueness
(S)-6-Methyl-2-phenylchroman is unique due to its specific chiral configuration, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(2S)-6-methyl-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-7,9,11,15H,8,10H2,1H3/t15-/m0/s1 |
Clave InChI |
NPTFYGOMFVUHHP-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)O[C@@H](CC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)OC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




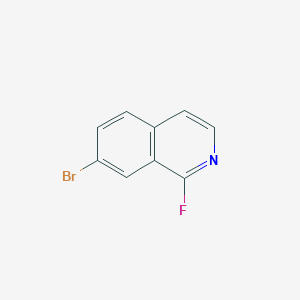


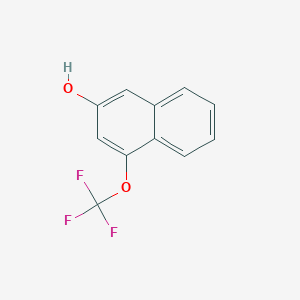


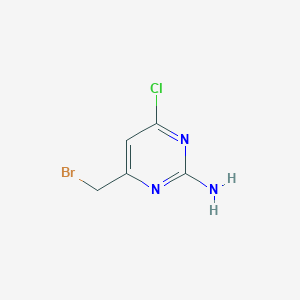

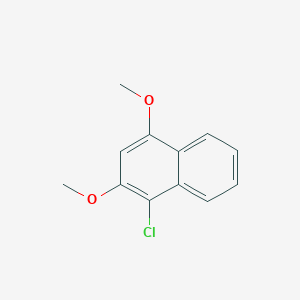
![2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)


